Neoflavan Neoflavan Neoflavan is the simplest member of the class of neoflavans, that is 3,4-dihydro-2H-1-benzopyran substituted by a phenyl group at position 4.
Brand Name: Vulcanchem
CAS No.: 21763-04-2
VCID: VC1762164
InChI: InChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2
SMILES: C1COC2=CC=CC=C2C1C3=CC=CC=C3
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol

Neoflavan

CAS No.: 21763-04-2

Cat. No.: VC1762164

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Neoflavan - 21763-04-2

Specification

CAS No. 21763-04-2
Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
IUPAC Name 4-phenyl-3,4-dihydro-2H-chromene
Standard InChI InChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2
Standard InChI Key PFEQKJXHQOTTKE-UHFFFAOYSA-N
SMILES C1COC2=CC=CC=C2C1C3=CC=CC=C3
Canonical SMILES C1COC2=CC=CC=C2C1C3=CC=CC=C3

Introduction

Chemical Identity and Structure

Neoflavan, also known as 4-phenylchroman or 4-phenylchromane, is characterized by its 3,4-dihydro-2H-1-benzopyran backbone substituted with a phenyl group at position 4 . This distinguishes neoflavans from traditional flavonoids, which possess a 2-phenylchromen-4-one backbone . The molecular formula of neoflavan is C15H14O, with a corresponding molecular weight of 210.27 g/mol . Its IUPAC name is 4-phenyl-3,4-dihydro-2H-chromene .

The structural identity of neoflavan is defined by several key identifying parameters:

ParameterValue
CAS Number21763-04-2
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
IUPAC Name4-phenyl-3,4-dihydro-2H-chromene
InChIInChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2
InChIKeyPFEQKJXHQOTTKE-UHFFFAOYSA-N

Physical and Chemical Properties

Neoflavan demonstrates several physical and chemical properties that are characteristic of its structural composition:

PropertyValue
Vapor Pressure0.000968 mmHg at 25°C
Boiling Point312.5°C at 760 mmHg
Flash Point138.5°C
PSA9.23000
Density1.098 g/cm³
LogP3.60100

These properties contribute to neoflavan's stability and behavior in various chemical environments, influencing its reactivity patterns and potential applications in synthetic chemistry .

Classification within Flavonoid Systems

Neoflavonoids Family

Neoflavan represents the simplest member of the neoflavonoid class, a distinct subcategory of polyphenolic compounds . Neoflavonoids are characterized by a 4-phenylchromen backbone with no hydroxyl group substitution at position 2, differentiating them from traditional flavonoids .

Comparison with Other Flavonoid Classes

The flavonoid system can be divided into three major subclasses based on the position of the phenyl group attachment to the heterocyclic ring :

Flavonoid TypeBasic SkeletonPhenyl Attachment PositionRepresentative Example
Flavonoids2-phenylchromen-4-onePosition 2Flavan
Isoflavonoids3-phenylchromen-4-onePosition 3Isoflavan
Neoflavonoids4-phenylchromenPosition 4Neoflavan

This structural distinction is significant as it results in different three-dimensional arrangements, affecting how these compounds interact with biological systems . The different attachment positions create unique spatial configurations that influence receptor binding and biochemical interactions.

Synthesis Methods

Several approaches have been developed for the synthesis of neoflavans, with specific methodologies offering various advantages depending on the desired structural modifications.

Lewis Acid-Promoted C-C and Copper-Catalyzed C-O Bond Formation

A significant synthetic approach involves an intramolecular copper-catalyzed C-O bond formation . This method employs:

  • Lewis acid (FeCl3) promoted Friedel-Crafts Michael addition of electron-rich aromatic systems onto the double bond of cinnamate esters, yielding β-diaryl esters

  • Electrophilic aromatic bromination of the β-diaryl ester

  • Reduction/Grignard addition to furnish precursor alcohols

  • Intramolecular copper-catalyzed C-O bond formation for cyclization

This approach is versatile, allowing for the synthesis of neoflavans containing both tertiary and quaternary carbon centers at the C-4 position . The reaction conditions typically involve CuI (20 mol%), 2,2-bipyridyl (20 mol%), and KOtBu (3 equiv.) in DMF at 120°C for 24 hours .

Ring-Closing Metathesis Approach

Another effective approach to neoflavan synthesis involves ring-closing metathesis as a key step . This method provides a common synthetic strategy applicable to all three flavonoid subclasses. The synthesis pathway involves:

  • Initial preparation of appropriate precursors with terminal alkenes

  • Ring-closing metathesis catalyzed by Grubbs second-generation catalyst to form the heterocyclic ring

  • Additional modifications to achieve desired substitution patterns

This methodology offers the advantage of forming neoflav-3-enes (4-phenyl-2H-chromenes), which can serve as intermediates in the synthesis of more complex neoflavonoid derivatives .

Biological Activities and Applications

Pharmacological Properties

Neoflavans, including neoflavan, exhibit a range of biological activities that make them subjects of interest in pharmacological research:

Biological ActivityDescriptionReferences
AntioxidantAbility to scavenge free radicals and reduce oxidative stress
Anti-inflammatoryInhibition of enzymes involved in inflammatory responses
AntimicrobialActivity against various bacterial and fungal pathogens

These properties stem from the ability of neoflavans to interact with various biological macromolecules, including proteins and nucleic acids, potentially modulating enzymatic activities or influencing gene expression.

Structure-Activity Relationships

The biological activity of neoflavan derivatives is strongly influenced by their substitution patterns. Various modifications to the basic neoflavan structure can enhance specific biological activities:

  • Hydroxylation patterns significantly affect antioxidant capabilities

  • Methoxylation often influences membrane permeability and bioavailability

  • Additional functional groups can confer target specificity

Research has shown that the presence and positioning of substituents on both aromatic rings play crucial roles in determining the biological profile of neoflavan derivatives.

Research Developments and Future Directions

Current Research Status

Research on neoflavan and its derivatives continues to expand, with particular focus on:

  • Developing more efficient and stereoselective synthetic routes

  • Exploring structure-activity relationships to enhance biological activities

  • Investigating potential therapeutic applications based on observed biological properties

  • Understanding the molecular mechanisms underlying observed pharmacological effects

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